2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine
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Overview
Description
2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonyl groups. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the compound’s sulfonyl groups, which can form strong bonds with amino acid residues in proteins . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(p-toluenesulfonyl)hydrazine: This compound shares the sulfonyl groups and aromatic rings but differs in its overall structure and reactivity.
Disulfide, bis(4-methylphenyl): Similar in having aromatic rings and sulfur atoms, but it lacks the imidazole and pyridine components.
Uniqueness
2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine is unique due to its combination of multiple aromatic rings, sulfonyl groups, and the imidazole-pyridine framework. This structure provides a distinct set of chemical properties, including high stability and reactivity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C49H41N5O4S2 |
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Molecular Weight |
828.0 g/mol |
IUPAC Name |
2,6-bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine |
InChI |
InChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3 |
InChI Key |
ZWTUFDIFNCWBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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